molecular formula C15H8ClF2NO3S B1425151 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one CAS No. 1325307-29-6

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Cat. No. B1425151
M. Wt: 355.7 g/mol
InChI Key: UJUPMCRUSQBEMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, a similar compound, 4-Chlorobenzenesulfonyl isocyanate, is widely used in the synthesis of peptides, proteins, and other compounds. A process for the preparation of 4-chlorobenzenesulfonyl chloride involves reacting chlorobenzene with chlorosulfonic acid .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of quinolinones and sulfonyl chlorides. For instance, sulfonyl chlorides are reactive towards nucleophiles, and can undergo substitution reactions .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

The compound 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one and its derivatives are often synthesized via various chemical reactions. For instance, Politanskaya et al. (2018) detailed a one-pot synthesis of polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones, showcasing the use of high-active polyfluorinated electrophiles for rapid access to bioactive heterocyclic assemblies (Politanskaya et al., 2018). Similarly, Xia et al. (2013) isolated and characterized derivatives of dihydroquinoline via specific synthesis processes (Zhengjun Xia, Zaixin Chen, & Shuitao Yu, 2013). These methods often involve multifaceted reactions and are pivotal for the synthesis of various biologically active compounds.

Pharmacological Applications

Several studies have been conducted to explore the biological and pharmacological potential of 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one derivatives. For instance, Yoon et al. (2019) synthesized derivatives that showed high inhibitory activities against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), indicating potential antiviral applications (J. Yoon et al., 2019). Similarly, Chou et al. (2010) synthesized and evaluated a series of 2-phenylquinolin-4-ones for cytotoxic activity against various tumor cell lines, highlighting their potential as antitumor agents (Li-Chen Chou et al., 2010).

Fluorescence and Optical Properties

The compound and its derivatives are also noted for their fluorescence properties. Ahvale et al. (2008) synthesized highly fluorescent and stable derivatives that show promising applications as fluorescence standards due to their distinct properties such as solvent- and pH-independent high fluorescence quantum yields and emission maxima (Appasaheb B. Ahvale et al., 2008).

Crystallographic and Structural Studies

The structural and crystallographic characteristics of these compounds have been a subject of study. For instance, Quintana et al. (2016) reported on the synthesis and crystallographic characterization of derivatives, providing insights into the molecular and crystal structure, which is crucial for understanding the material's properties and potential applications (J. H. Quintana et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2NO3S/c16-8-1-3-9(4-2-8)23(21,22)14-7-19-13-6-12(18)11(17)5-10(13)15(14)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUPMCRUSQBEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
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Reactant of Route 6
3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

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